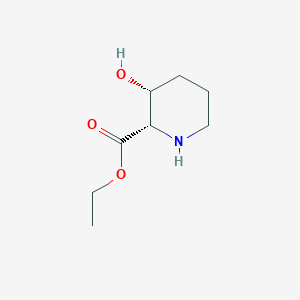
Ethyl (2S,3R)-3-hydroxypiperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,3R)-3-hydroxypiperidine-2-carboxylate is a chiral compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2S,3R)-3-hydroxypiperidine-2-carboxylate typically involves the asymmetric reduction of a suitable precursor. One common method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the reduction of 2-chloro-β-ketoester, forming the desired compound with high enantioselectivity .
Industrial Production Methods: Industrial production of this compound can be achieved through biocatalytic processes, which offer advantages such as high yield, substrate specificity, and environmentally friendly conditions. The use of engineered bacteria containing carbonyl reductase and glucose dehydrogenase has been reported to be effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl (2S,3R)-3-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl (2S,3R)-3-hydroxypiperidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme-catalyzed reactions and as a substrate for studying enzyme specificity.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Mechanism of Action
The mechanism of action of Ethyl (2S,3R)-3-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
(2S,3R)-3-alkyl/alkenylglutamates: These compounds share similar stereochemistry and are used in the synthesis of biologically significant amino acids.
(2S,3S)-2-chloro-3-hydroxy ester compounds: These compounds have similar functional groups and are used in pharmaceutical and chemical intermediates.
Uniqueness: Ethyl (2S,3R)-3-hydroxypiperidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl (2S,3R)-3-hydroxypiperidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(11)7-6(10)4-3-5-9-7/h6-7,9-10H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI Key |
FJTBBTRSBUVVQP-RQJHMYQMSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H](CCCN1)O |
Canonical SMILES |
CCOC(=O)C1C(CCCN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















